1-(4-Iodophenoxymethyl)-2-methoxybenzene

Description

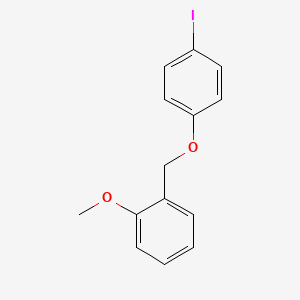

1-(4-Iodophenoxymethyl)-2-methoxybenzene is a substituted aromatic compound featuring a methoxy group at the ortho position and a 4-iodophenoxymethyl group attached to the benzene ring. This structure combines electron-donating (methoxy) and electron-withdrawing (iodophenoxymethyl) substituents, which influence its electronic properties and reactivity. For instance, compounds with similar substituents, such as iodinated aromatics or methoxybenzene derivatives, are often utilized as intermediates in drug synthesis or functional materials .

Properties

IUPAC Name |

1-iodo-4-[(2-methoxyphenyl)methoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMXJIFIPWMCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1COC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenoxymethyl)-2-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-iodophenol and 2-methoxybenzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (CH3CN).

Procedure: The 4-iodophenol is reacted with 2-methoxybenzyl chloride under reflux conditions, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenoxymethyl)-2-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products:

Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include reduced aromatic rings or partially hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Iodophenoxymethyl)-2-methoxybenzene as an anticancer agent. Its structural similarity to other bioactive compounds enables it to inhibit specific cancer cell lines effectively. For instance, derivatives of similar phenolic compounds have shown selective cytotoxicity against various cancer types, including breast and colorectal cancers. The mechanism often involves the induction of oxidative stress and apoptosis in cancer cells, while sparing normal cells .

Targeted Drug Design

The compound can serve as a lead structure for designing novel anticancer drugs. Its ability to interact with specific biological targets, such as kinases involved in cancer progression, makes it a candidate for further modifications aimed at enhancing efficacy and reducing side effects. The synthesis of chalcone derivatives has demonstrated that modifications at the phenolic ring can significantly alter biological activity, suggesting that similar strategies could be applied to this compound .

Material Science

Polymer Synthesis

this compound can be utilized in the synthesis of advanced materials, particularly polymers with enhanced thermal and mechanical properties. The incorporation of iodine into polymer matrices can improve conductivity and thermal stability. Research indicates that halogenated phenolic compounds contribute to the formation of cross-linked networks within polymers, leading to materials with superior performance characteristics .

Photochemical Applications

The compound's structure allows it to participate in photochemical reactions, which are essential for developing light-sensitive materials. Studies on related azobenzene derivatives have shown that they can undergo reversible photoisomerization, which is crucial for applications in optical devices and sensors . This property could be harnessed by modifying this compound to create materials responsive to light stimuli.

Environmental Applications

Pollutant Degradation

Research has indicated that phenolic compounds can play a role in the degradation of environmental pollutants. The oxidative properties of this compound may facilitate the breakdown of harmful substances in wastewater treatment processes. Studies focusing on similar compounds have demonstrated their effectiveness in catalyzing reactions that lead to the degradation of organic pollutants .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Demonstrated selective cytotoxicity against HCT116 cells with minimal effects on HEK293T cells | Potential for developing targeted cancer therapies |

| Polymer Development | Enhanced thermal stability observed in polymers incorporating iodine-substituted phenolic compounds | Opens avenues for creating high-performance materials |

| Environmental Remediation | Effective degradation of organic pollutants using phenolic derivatives | Supports the use of such compounds in sustainable environmental practices |

Mechanism of Action

The mechanism of action of 1-(4-Iodophenoxymethyl)-2-methoxybenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-Iodophenoxymethyl)-2-methoxybenzene with key analogs, focusing on substituent effects, reactivity, and applications:

Key Observations:

Substituent Effects on Reactivity: The iodine in this compound may facilitate halogen bonding or serve as a leaving group in nucleophilic substitution, unlike the azide group in 1-(Azidomethyl)-2-methoxybenzene, which enables click chemistry . Brominated analogs (e.g., 1-bromo-4-(1,1-dimethylheptyl)-2-methoxybenzene) are more reactive in cross-coupling reactions compared to iodinated derivatives due to iodine’s larger atomic radius and lower electronegativity .

The iodine atom’s electron-withdrawing nature could modulate binding affinity to kinase targets.

Physical Properties: AG (1-(1-butoxyethoxy)-2-methoxybenzene) exhibits higher solubility in organic solvents due to its ether-acetal structure, contrasting with the lipophilic iodophenoxymethyl derivative . Fluorinated analogs (e.g., 1-(2,2-Difluorovinyl)-2-methoxybenzene) display unique electronic properties, making them suitable for materials science applications .

Synthetic Utility :

- The methoxy group in all analogs stabilizes intermediates via resonance, aiding in directed ortho-metalation or electrophilic substitution.

Research Findings and Mechanistic Insights

- Anti-Inflammatory Potential: DBMB, a structurally related compound, inhibits Syk kinase, reducing NF-κB signaling and inflammatory cytokine production . While this compound lacks direct evidence of Syk inhibition, its iodine substituent may enhance binding to hydrophobic kinase pockets.

- Material Science Applications: The acetal group in AG enables dynamic bond exchange in vitrimers, suggesting that iodophenoxymethyl derivatives could be functionalized for stimuli-responsive materials .

- Spectroscopic Differences : Stilbene-like analogs (e.g., 1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene) exhibit strong UV-Vis absorption due to conjugation, whereas iodinated derivatives may show distinct NMR shifts (e.g., δ ~7.3 ppm for aromatic protons) .

Biological Activity

1-(4-Iodophenoxymethyl)-2-methoxybenzene, also known as 4-(2-Methoxyphenoxy)-1-iodobenzene, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H11IO2

- Molecular Weight : 304.13 g/mol

- CAS Number : 860518-93-0

The compound features a methoxy group and an iodophenyl moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that phenolic compounds, including derivatives similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain phenolic compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting cell membranes and inhibiting metabolic pathways .

Table 1: Antimicrobial Activity of Phenolic Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 2-Methoxy-4-vinylphenol | S. aureus | 18 |

| Benzofuran | P. aeruginosa | 20 |

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer), have shown that compounds with similar structures can induce apoptosis. The MTT assay results indicate a dose-dependent cytotoxic effect, suggesting that the compound may be a candidate for further anticancer studies .

Table 2: Cytotoxicity Assay Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 70 |

| 100 | 45 |

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. The DPPH radical scavenging assay demonstrated that compounds like this compound can effectively neutralize free radicals, thereby reducing oxidative stress in cells .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting its antimicrobial effects.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, this compound may reduce ROS levels in cells, contributing to its antioxidant properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study focusing on phenolic extracts from red cabbage revealed that similar compounds exhibited strong antimicrobial and antioxidant activities against various pathogens .

- Cancer Research : Research on phenolic compounds has indicated their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Antioxidant Potential : A comparative analysis showed that compounds with methoxy groups possess enhanced radical scavenging abilities, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.